molecular formula C23H22N4O2S B11355602 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2-ethyl-6-methylphenyl)propanamide

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2-ethyl-6-methylphenyl)propanamide

Cat. No.: B11355602
M. Wt: 418.5 g/mol
InChI Key: HGYLHPJDYGXVGS-UHFFFAOYSA-N
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Description

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2-ethyl-6-methylphenyl)propanamide is a complex organic compound that features a pyrimidine ring, a cyano group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2-ethyl-6-methylphenyl)propanamide typically involves multi-step organic reactions One common method involves the initial formation of the pyrimidine ring through a cyclization reactionThe final step involves the coupling of the pyrimidine derivative with N-(2-ethyl-6-methylphenyl)propanamide under specific reaction conditions such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2-ethyl-6-methylphenyl)propanamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2-ethyl-6-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2-ethyl-6-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with biological molecules, while the sulfanyl group can interact with thiol groups in proteins. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2-ethyl-6-methylphenyl)propanamide apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of the N-(2-ethyl-6-methylphenyl)propanamide moiety. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)propanamide

InChI

InChI=1S/C23H22N4O2S/c1-4-16-12-8-9-14(2)19(16)25-21(28)15(3)30-23-26-20(17-10-6-5-7-11-17)18(13-24)22(29)27-23/h5-12,15H,4H2,1-3H3,(H,25,28)(H,26,27,29)

InChI Key

HGYLHPJDYGXVGS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C(C)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3)C

Origin of Product

United States

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